molecular formula C20H22N4O B5525744 3-(1-benzyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine

3-(1-benzyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine

Cat. No. B5525744
M. Wt: 334.4 g/mol
InChI Key: NKGPKIOMPXDWEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzo[d]imidazol-2-yl acetonitrile and various derivatives in the presence of piperidine, showcasing a method that could be adaptable for the synthesis of the target compound. For instance, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving similar structural motifs has been demonstrated, indicating the potential pathways for synthesizing the compound (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

Molecular structure studies often reveal crucial details such as conformation, dihedral angles, and intermolecular interactions. For compounds with similar structural features, the benzyl residue orientation and the piperidine ring's chair conformation have been detailed, providing insight into the spatial arrangement that could be expected for the target molecule (Pfaffenrot et al., 2012).

Chemical Reactions and Properties

Chemical reactivity and properties can be inferred from studies on similar compounds, indicating how the target compound might behave under different chemical conditions. Research into the reactivity of various substituted imidazoles and pyridines suggests mechanisms and potential reactions that the target compound could undergo, reflecting its chemical versatility and reactivity (Evrard et al., 2022).

Scientific Research Applications

Synthesis Techniques

  • Arylation of Azoles for Piperidine Derivatives : A study by Shevchuk et al. (2012) described a method for preparing piperidine derivatives, including compounds similar to our subject compound, through the arylation of azoles like pyrazoles, imidazoles, and triazoles with bromopyridines, followed by the reduction of the pyridine ring (Shevchuk et al., 2012).

Chemical Reactions and Derivatives

  • Reactions with Aromatic Aldehydes : Research by Gorobets and Abakumov (2002) showed that certain imidazolyl-2-iminocoumarins, which could be structurally related to the subject compound, react with aromatic aldehydes in the presence of piperidine to produce specific derivatives with effective fluorescence in alcohol solutions (Gorobets & Abakumov, 2002).

Pharmaceutical Research

  • Antimycobacterial Activity : A 2017 study by Lv et al. explored the antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which are structurally related to the compound . The study found specific compounds with significant activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

Crystal Structure Analysis

  • Structural Studies : Pfaffenrot et al. (2012) investigated the crystal structure of a benzyl residue compound closely related to the subject compound, providing insights into the conformation of the piperidine ring and its interaction with other molecular components (Pfaffenrot et al., 2012).

Antibacterial and Antifungal Studies

  • Synthesis and Microbial Studies : Research by Patel and Agravat (2007) on new pyridine derivatives, which include structures similar to the subject compound, highlighted their antibacterial and antifungal activities, demonstrating their potential in combating microbial infections (Patel & Agravat, 2007).

Radiopharmaceutical Development

  • Mixed Ligand fac-Tricarbonyl Complexes : Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes using molecules structurally akin to the subject compound, suggesting potential applications in radiopharmaceuticals (Mundwiler et al., 2004).

properties

IUPAC Name

[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(18-9-4-10-21-18)24-12-5-8-17(15-24)19-22-11-13-23(19)14-16-6-2-1-3-7-16/h1-4,6-7,9-11,13,17,21H,5,8,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPKIOMPXDWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CN2)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzyl-1H-imidazol-2-yl)-1-(1H-pyrrol-2-ylcarbonyl)piperidine

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